
25-Hydroxy Vitamin D2
Descripción general
Descripción
25-Hydroxy Vitamin D2, also known as 25-hydroxyergocalciferol, is a fat-soluble steroid hormone that plays a crucial role in calcium homeostasis and bone metabolism. It is one of the primary circulating forms of Vitamin D in the human body and is derived from ergocalciferol (Vitamin D2), which is obtained from plant sources and dietary supplements. This compound is essential for maintaining healthy bones and teeth, supporting immune function, and regulating various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 25-Hydroxy Vitamin D2 is synthesized through the hydroxylation of ergocalciferol. The process involves the following steps:
Ergocalciferol Extraction: Ergocalciferol is extracted from plant sources such as fungi and yeast.
Hydroxylation: Ergocalciferol undergoes hydroxylation in the liver, where it is converted to this compound.
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes to enhance yield and purity. These methods include:
Fermentation: Utilizing genetically modified microorganisms to produce ergocalciferol, which is then hydroxylated to form this compound.
Chemical Synthesis: Employing chemical synthesis techniques to produce ergocalciferol, followed by enzymatic hydroxylation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 25-Hydroxy Vitamin D2 undergoes various chemical reactions, including:
Oxidation: Conversion to 1,25-dihydroxy Vitamin D2 in the kidneys, which is the biologically active form.
Reduction: Reduction reactions can occur under specific conditions, altering the hydroxyl groups.
Substitution: Substitution reactions involving the hydroxyl groups can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Enzymes like 25-hydroxylase and 1-alpha-hydroxylase for biological transformations.
Major Products Formed:
1,25-Dihydroxy Vitamin D2: The active form that regulates calcium and phosphate metabolism.
24,25-Dihydroxy Vitamin D2: A less active metabolite formed through alternative hydroxylation pathways.
Aplicaciones Científicas De Investigación
25-Hydroxy Vitamin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a standard in analytical chemistry for the quantification of Vitamin D levels in biological samples.
Biology: Studied for its role in cellular differentiation, proliferation, and immune modulation.
Medicine: Investigated for its therapeutic potential in treating Vitamin D deficiency, osteoporosis, and certain cancers.
Industry: Utilized in the formulation of dietary supplements and fortified foods to enhance nutritional value.
Mecanismo De Acción
25-Hydroxy Vitamin D2 exerts its effects through the following mechanisms:
Conversion to Active Form: It is converted to 1,25-dihydroxy Vitamin D2 in the kidneys, which then binds to the Vitamin D receptor.
Gene Regulation: The 1,25-dihydroxy Vitamin D2-Vitamin D receptor complex interacts with specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis.
Calcium Homeostasis: Promotes intestinal calcium absorption, renal calcium reabsorption, and bone mineralization.
Comparación Con Compuestos Similares
25-Hydroxy Vitamin D3 (25-hydroxycholecalciferol): Derived from cholecalciferol (Vitamin D3) and has similar biological functions.
1,25-Dihydroxy Vitamin D2 (1,25-dihydroxyergocalciferol): The active form of Vitamin D2.
1,25-Dihydroxy Vitamin D3 (1,25-dihydroxycholecalciferol): The active form of Vitamin D3.
Uniqueness: 25-Hydroxy Vitamin D2 is unique in its origin from plant sources and its specific metabolic pathways. While both this compound and 25-Hydroxy Vitamin D3 are crucial for maintaining Vitamin D levels, 25-Hydroxy Vitamin D3 is generally considered more potent in raising and maintaining Vitamin D status in the body .
Propiedades
IUPAC Name |
(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13+/t20-,21+,24+,25-,26?,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIIUAXZGLUND-XBOLXHOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21343-40-8 | |
| Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


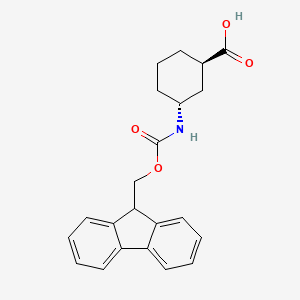
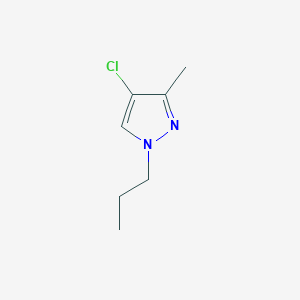
![(4E)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid; N-cyclohexylcyclohexanamine](/img/structure/B7853629.png)
![1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853632.png)
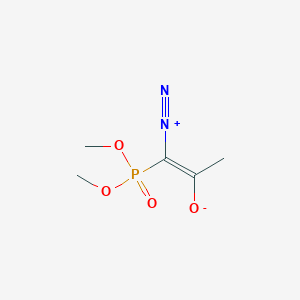
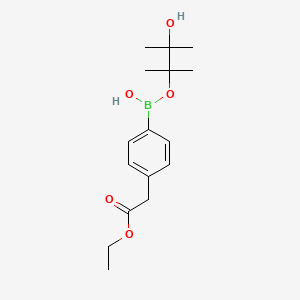
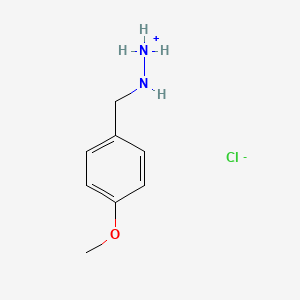
![2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine](/img/structure/B7853662.png)
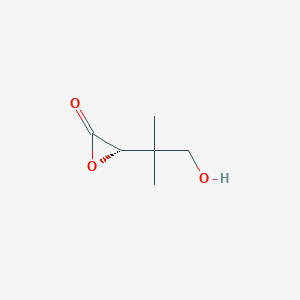
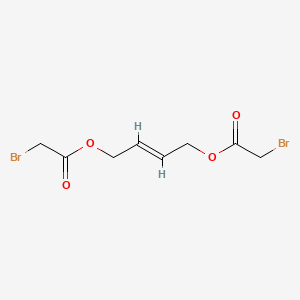


![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B7853708.png)
![7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7853711.png)
